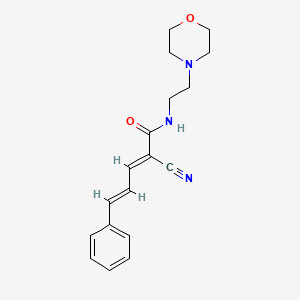
2-Cyano-N-(2-morpholinoethyl)-5-phenylpenta-2,4-dienamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,4E)-2-cyano-N-[2-(4-morpholinyl)ethyl]-5-phenyl-2,4-pentadienamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a morpholine ring, and a pentadienamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2-cyano-N-[2-(4-morpholinyl)ethyl]-5-phenyl-2,4-pentadienamide typically involves multi-step organic reactions. One common method includes the reaction of 2-cyano-5-phenyl-2,4-pentadienoic acid with 2-(4-morpholinyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
(2E,4E)-2-cyano-N-[2-(4-morpholinyl)ethyl]-5-phenyl-2,4-pentadienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group and the morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
科学研究应用
(2E,4E)-2-cyano-N-[2-(4-morpholinyl)ethyl]-5-phenyl-2,4-pentadienamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of (2E,4E)-2-cyano-N-[2-(4-morpholinyl)ethyl]-5-phenyl-2,4-pentadienamide involves its interaction with specific molecular targets. The cyano group and the morpholine ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzymatic activity by forming a stable complex with the active site, leading to a decrease in the enzyme’s catalytic efficiency.
相似化合物的比较
Similar Compounds
Mycophenolate mofetil: A prodrug of mycophenolic acid, used as an immunosuppressive agent.
2-(4-Morpholino)ethyl 2-bromoisobutyrate: Used as an ATRP initiator in polymer chemistry.
2-[2-(4-Morpholinyl)ethoxy]ethanol: Utilized in various chemical syntheses.
Uniqueness
(2E,4E)-2-cyano-N-[2-(4-morpholinyl)ethyl]-5-phenyl-2,4-pentadienamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
生物活性
2-Cyano-N-(2-morpholinoethyl)-5-phenylpenta-2,4-dienamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.
- Chemical Name : this compound
- Molecular Formula : C18H21N3O2
- Molecular Weight : 313.38 g/mol
- CAS Number : 5766137
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the penta-2,4-diene structure and subsequent modifications to introduce the cyano and morpholino groups. Detailed synthetic routes are critical for producing this compound in a laboratory setting.
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. It has shown efficacy against several cancer cell lines, including breast and lung cancer cells.
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially beneficial in conditions such as Parkinson's disease. It appears to modulate oxidative stress pathways, enhancing neuronal survival under stress conditions.
- Anti-inflammatory Properties : The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokine production and modulating immune responses.
Anticancer Studies
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis via the mitochondrial pathway, increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
Neuroprotective Research
In a model of neurotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), treatment with the compound resulted in significant protection against dopaminergic neuron loss. Quantitative proteomics revealed that it activates the NRF2 pathway, which is crucial for cellular defense against oxidative stress.
Anti-inflammatory Activity
In vitro studies indicated that the compound could reduce the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS), suggesting a potential role in managing inflammatory diseases.
Summary Table of Biological Activities
属性
CAS 编号 |
493030-60-7 |
|---|---|
分子式 |
C18H21N3O2 |
分子量 |
311.4 g/mol |
IUPAC 名称 |
(2E,4E)-2-cyano-N-(2-morpholin-4-ylethyl)-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C18H21N3O2/c19-15-17(8-4-7-16-5-2-1-3-6-16)18(22)20-9-10-21-11-13-23-14-12-21/h1-8H,9-14H2,(H,20,22)/b7-4+,17-8+ |
InChI 键 |
NIIAIYUMEWFTTM-AQHRCUNFSA-N |
手性 SMILES |
C1COCCN1CCNC(=O)/C(=C/C=C/C2=CC=CC=C2)/C#N |
规范 SMILES |
C1COCCN1CCNC(=O)C(=CC=CC2=CC=CC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















